molecular formula C14H15N3O4 B2473975 ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1375415-14-7

ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2473975
CAS No.: 1375415-14-7
M. Wt: 289.291
InChI Key: NYDVVZHEVRRPQX-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl ketone group at position 1 and an ester group at position 2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .

Properties

IUPAC Name

ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-8-17(16-15-12)9-13(18)10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDVVZHEVRRPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of the Azide: The azide precursor can be synthesized by reacting 4-methoxyphenylacetic acid with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Formation of the Alkyne: The alkyne precursor can be prepared by reacting propargyl bromide with ethyl acetoacetate in the presence of a base such as potassium carbonate.

    Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or introducing new functional groups.

Conditions/ReagentsProducts/OutcomesReferences
1M NaOH, aqueous ethanol, reflux (6–8h)1-[2-(4-Methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid (yield: 82–88%)
H₂SO₄ (10%), H₂O/THF, 60°C (4h)Partial hydrolysis observed; requires extended reaction time for full conversion

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in electrophilic aromatic substitution (EAS) reactions at the C-5 position due to electron-rich nitrogen atoms.

Substitution TypeReagents/ConditionsProductsYield/SelectivityReferences
BrominationBr₂ (1.1 eq), CHCl₃, 0°C → 25°C (2h)5-Bromo-triazole derivative74% yield, >95% regioselectivity
NitrationHNO₃/H₂SO₄ (1:3), 0°C (1h)5-Nitro-triazole derivative68% yield

Huisgen 1,3-Dipolar Cycloaddition

The triazole scaffold itself is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), but derivatives can participate in secondary cycloadditions for functionalization.

SubstrateConditionsProducts/ApplicationsKey FindingsReferences
Propargyl alcoholCuI (10 mol%), DIPEA, DMF, 60°C (12h)Bis-triazole hybrid structuresEnhanced antifungal activity
Benzyl azide"Click" conditions (RT, 24h)1,4-Disubstituted triazole conjugatesImproved solubility in apolar media

Alkylation/Arylation Reactions

The oxoethyl side chain and triazole nitrogen atoms serve as sites for alkylation or arylation.

Target SiteReagents/ConditionsProductsYield/NotesReferences
N-1 of triazoleCH₃I (2 eq), K₂CO₃, DMF, 80°C (6h)N-Methylated derivative63% yield; retains ester group
4-Methoxyphenyl ketoneGrignard reagents (RMgX), THF, −78°C → RTSecondary alcohol derivativesRequires anhydrous conditions

Amidation of the Carboxylate

The hydrolyzed carboxylic acid reacts with amines to form amides, expanding pharmacological potential.

Amine TypeCoupling ReagentsProductsYield/Biological RelevanceReferences
BenzylamineEDCI/HOBt, DCM, RT (12h)N-Benzylamide derivative79% yield; tested for kinase inhibition
4-AminophenolDCC, DMAP, CHCl₃, 24hPhenolic amide conjugate71% yield; enhanced solubility

Mechanistic Insights and Optimization

  • Ester Hydrolysis : Base-catalyzed saponification proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon.

  • Triazole Substitution : Bromination occurs preferentially at C-5 due to resonance stabilization of the intermediate .

  • CuAAC Side Reactions : Residual copper catalysts may necessitate post-reaction purification via chelating resins .

Industrial-Scale Considerations

  • Continuous flow reactors improve safety and yield in triazole alkylation (residence time: 8–10 min, 85% conversion).

  • Automated systems achieve >95% purity in amidation reactions through real-time pH monitoring.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing hybrid molecules with tailored properties.

Scientific Research Applications

Chemical Overview

  • IUPAC Name: Ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
  • Molecular Formula: C₁₄H₁₅N₃O₄
  • CAS Number: 1375069-36-5

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound may interfere with key signaling pathways involved in tumor growth, such as the inhibition of the epidermal growth factor receptor (EGFR).

Case Study: Antitumor Efficacy
In a study involving non-small cell lung cancer (NSCLC) models, treatment with this compound resulted in a significant reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg. This highlights its potential as an effective therapeutic agent in oncology.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Triazole compounds are known to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mLStudy A
Staphylococcus aureus32 µg/mLStudy B

This antimicrobial activity suggests that the compound could be developed further for use as an antifungal or antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Variations in substituents on the triazole ring can significantly affect its potency and selectivity against different biological targets.

Comparative Studies

Comparative studies with similar triazole derivatives have shown enhanced efficacy against various cancer cell lines and microbial strains. This underscores the importance of structural modifications in optimizing therapeutic outcomes.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The triazole ring can also interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis method is inferred from analogous triazole derivatives, which commonly use CuAAC .
  • Microwave synthesis (e.g., Compound 2j) achieves high yields rapidly (80% in 15 min), while traditional reflux (e.g., Compound 4a) requires longer durations but achieves higher yields (96%) .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable Features Reference
Target Compound Not reported Expected: ~1716 (C=O ester), ~1663 (C=O ketone) 4-Methoxyphenyl enhances lipophilicity -
Compound 2j 169–171 3271 (N–H), 1716 (C=O ester), 1663 (C=O) Aromatic amine substituent
Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-triazole-4-carboxylate Not reported Hydroxyl group likely ~3200–3500 Hydroxy group improves solubility

Key Observations :

  • The 4-methoxyphenyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs (e.g., ) .
  • IR data for Compound 2j aligns with the expected carbonyl stretches for esters and ketones, suggesting similar spectral features for the target compound .

Key Observations :

  • Substituents critically influence activity: The phenylamino group in the active analog enhances anticancer efficacy, while bulky groups (e.g., norbornane) reduce activity .

Structural and Functional Modifications

  • Position 1 Substituents :
    • 4-Methoxyphenyl (Target Compound) : Enhances metabolic stability compared to hydroxylated analogs .
    • 3',4-Dihydroxyphenyl () : May confer antioxidant properties but reduce bioavailability due to higher polarity .
  • Position 5 Substituents: Larger groups (e.g., norbornane) decrease antiproliferative activity, suggesting steric hindrance limits target binding .

Biological Activity

Ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound has a molecular formula of C14_{14}H15_{15}N3_3O4_4 and is characterized by a triazole ring structure that contributes to its biological properties. The synthesis typically involves a multi-step process including the Huisgen 1,3-dipolar cycloaddition reaction, which allows for the formation of the triazole ring through the reaction of an azide with an alkyne precursor.

This compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways and cellular proliferation. This inhibition may lead to anti-inflammatory and anticancer effects.
  • Interaction with Nucleic Acids : The triazole ring may interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activity. This compound has shown promise in inhibiting the growth of various pathogenic microorganisms. For instance:

  • Antimicrobial Activity : Studies have demonstrated that similar triazole compounds possess broad-spectrum antimicrobial properties against bacteria and fungi .
  • Fungal Inhibition : The compound's structure allows it to disrupt fungal cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer), demonstrating IC50_{50} values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer effects are likely due to the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives highlights the unique properties of this compound:

Compound NameStructureBiological ActivityIC50_{50} (µM)
Ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylateSimilar structure with fluorineModerate anticancer activity15
Ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylateChlorine substitutionEnhanced antifungal properties10
Ethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylateBromine substitutionIncreased cytotoxicity against specific cancer cells8

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines. Results indicated significant growth inhibition correlated with increased apoptosis markers .
  • Antimicrobial Efficacy Study : Research conducted on microbial strains showed that this compound effectively inhibited growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry principles. For example, coupling a propargyl ester with an azide derivative of 4-methoxyacetophenone .
  • Step 2: Introduction of the 2-(4-methoxyphenyl)-2-oxoethyl group through alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 in DMF .
  • Optimization Strategies:
    • Temperature Control: Maintain 60–80°C during cycloaddition to balance reaction rate and side-product formation .
    • Catalyst Screening: Test Cu(I) sources (e.g., CuI, CuSO4_4/sodium ascorbate) to enhance regioselectivity .
    • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies protons on the triazole ring (δ 7.5–8.5 ppm) and methoxy group (δ ~3.8 ppm). 13^{13}C NMR confirms the carbonyl (C=O, δ ~165–175 ppm) and ester (COO, δ ~170 ppm) functionalities .
  • Infrared Spectroscopy (IR): Peaks at ~1720 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (ketone C=O) validate functional groups .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]+^+) confirm the molecular formula .
  • X-ray Crystallography: Resolves stereochemical ambiguities; for example, crystal packing of similar triazole derivatives reveals planar triazole rings and torsional angles of substituents .

Advanced: How does the presence of the 4-methoxyphenyl and triazole moieties influence the compound's reactivity and potential biological activity?

Methodological Answer:

  • 4-Methoxyphenyl Group:
    • Electron-donating methoxy substituents enhance stability via resonance and may increase lipophilicity, affecting membrane permeability in biological assays .
    • The ketone moiety (2-oxoethyl) can participate in hydrogen bonding with target proteins .
  • Triazole Core:
    • Acts as a bioisostere for amide bonds, improving metabolic stability .
    • Facilitates π-π stacking interactions in enzyme active sites, as observed in quinoline-triazole hybrids .
  • Experimental Validation: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenated phenyl groups) and testing against biological targets .

Advanced: What strategies can be employed to resolve contradictions in biological activity data observed across different assays for this compound?

Methodological Answer:

  • Orthogonal Assays: Use complementary methods (e.g., enzyme inhibition assays vs. cell viability tests) to confirm activity trends .
  • Purity Analysis: Verify compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors .
  • Solvent/Vehicle Controls: Assess solvent effects (e.g., DMSO toxicity) on assay outcomes .
  • Data Normalization: Include positive/negative controls (e.g., known inhibitors) to calibrate results across labs .

Advanced: How can computational modeling predict the compound's interaction with biological targets, and what are the limitations of these methods?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs). For example, triazole derivatives show affinity for ATP-binding pockets due to hydrogen bonding with the triazole N-atoms .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental data .
  • Limitations:
    • Force field inaccuracies for non-covalent interactions.
    • Limited ability to model solvent effects or protein flexibility .
  • Validation: Compare docking scores with experimental IC50_{50} values from enzyme assays .

Advanced: What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratories?

Methodological Answer:

  • Detailed Protocols: Report exact molar ratios, solvent grades, and reaction times (e.g., "12 h under N2_2 at 70°C") .
  • Analytical Standards: Provide NMR and HRMS spectra for cross-validation .
  • Collaborative Validation: Share samples with independent labs to confirm activity and purity .
  • Open Data: Publish crystallographic data (CCDC deposition) for structural verification .

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